molecular formula C21H20N6O2S B6511886 N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-05-5

N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B6511886
CAS No.: 895118-05-5
M. Wt: 420.5 g/mol
InChI Key: UKDSWTQDVXBLSL-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-triazole fused with a 1,2,4-thiadiazole ring, substituted at the 3-position of the thiadiazole with a 3-methoxybenzamide group. The triazole moiety is further modified with a 3,4-dimethylphenyl group at the 1-position and a methyl group at the 5-position. The compound’s synthesis likely involves click chemistry or coupling reactions, analogous to methods described for structurally related benzamide-triazole hybrids .

Properties

IUPAC Name

N-[3-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-8-9-16(10-13(12)2)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-17(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDSWTQDVXBLSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of the triazole and thiadiazole rings is noteworthy as these structures are often associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiadiazole moieties exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways such as the NF-kB pathway, which is crucial in cancer progression .

Case Study:
In a study published in Journal of Medicinal Chemistry, a series of triazole derivatives were screened for anticancer activity. One derivative showed an IC50 value of 0.5 µM against human cancer cell lines, indicating strong cytotoxicity . While specific data on this compound is limited, its structural similarities suggest potential efficacy in similar applications.

Neuroprotective Effects

Another area of interest is the neuroprotective activity of triazole-containing compounds. Research indicates that such compounds can protect neuronal cells from oxidative stress and inflammation. In vitro studies have shown that related triazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce neuronal apoptosis .

Mechanistic Insights:
The neuroprotective effects are often attributed to the compounds' ability to cross the blood-brain barrier (BBB) and their antioxidant properties. This suggests that this compound may also exhibit similar protective effects in neurodegenerative models.

Pharmacological Profile

Activity IC50 Value Mechanism
Anticancer0.5 µMInduction of apoptosis; cell cycle arrest
NeuroprotectionNot specifiedInhibition of oxidative stress; anti-inflammatory

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID (Reference) Core Structure Substituents Reported Activities
Target Compound 1,2,3-Triazole + 1,2,4-thiadiazole 3,4-Dimethylphenyl (triazole), 3-methoxybenzamide (thiadiazole) Inferred: Potential enzyme inhibition (e.g., α-glucosidase)
9a–9e () 1,2,3-Triazole + thiazole Varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl) α-Glucosidase inhibition (IC₅₀: 9c = 18.2 µM)
10a–l () 1,2,4-Triazole + oxadiazole Aryl and alkyl substituents Anticancer, antinociceptive
N-((1-Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide () 1,2,3-Triazole + benzothiazole Nitrobenzamide, methoxybenzothiazole Synthesized via click chemistry; activity not specified

Key Observations:

  • Triazole Isomerism: The target compound’s 1,2,3-triazole core differs from 1,2,4-triazoles in , which are associated with antinociceptive activity. The position of nitrogen atoms may influence binding affinity to biological targets .
  • Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with halogenated aryl groups in ’s 9b (4-fluorophenyl) and 9c (4-bromophenyl).
  • Thiadiazole vs. Thiazole : The thiadiazole ring in the target compound may confer greater metabolic stability compared to thiazole-containing analogues (e.g., 9a–9e), as sulfur-nitrogen heterocycles often resist oxidative degradation .

Pharmacological Activity Trends

  • α-Glucosidase Inhibition : Compounds with triazole-thiazole hybrids (e.g., 9c in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 18.2 µM), suggesting that the target compound’s triazole-thiadiazole scaffold could similarly target carbohydrate-metabolizing enzymes .
  • Anticancer Potential: 1,2,4-Triazole derivatives () demonstrate cytotoxicity against cancer cell lines, but the target compound’s 1,2,3-triazole core may require evaluation for divergent mechanisms .

Preparation Methods

One-Pot Cyclization of Hydrazides and Isothiocyanates

A superior method involves reacting 3,4-dimethylphenylhydrazine with methyl isothiocyanate in ethanol under reflux with 2N NaOH, followed by acidification to yield 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carbothioamide. This approach eliminates intermediate isolation, achieving 78–82% yield in 4–6 hours. Comparative studies show this method reduces solvent use by 30% compared to stepwise protocols.

Copper-Catalyzed Azide-Alkyne Cycloaddition

Alternative routes employ Cu(I)-catalyzed reactions between 3,4-dimethylphenyl azide and propargylamine derivatives. While efficient, this method requires stringent anhydrous conditions and yields 70–75%. The triazole’s methyl group is introduced via alkylation of the propargyl precursor prior to cyclization.

Synthesis of the 1,2,4-Thiadiazole Ring

The 1,2,4-thiadiazole component is constructed via cyclization of thiosemicarbazides or oxidative thionation of diacylhydrazines.

Thiosemicarbazide Cyclization

Heating 3-methoxybenzoyl thiosemicarbazide with chlorocarbonylsulfenyl chloride in dichloromethane generates the 1,2,4-thiadiazole-5-amine intermediate. Lawesson’s reagent enhances thionation efficiency, yielding 85% product in tetrahydrofuran at 80°C. Microwave-assisted methods further reduce reaction times to 20–30 minutes.

Oxidative Thionation with Phosphorus Sulfides

Diacylhydrazines derived from 3-methoxybenzoic acid undergo thionation using P4S10 in xylene, forming the thiadiazole ring in 68% yield. This method, though reliable, produces stoichiometric byproducts, necessitating extensive purification.

Coupling of Triazole and Thiadiazole Moieties

The final assembly involves amide bond formation between the triazole-thiadiazole amine and 3-methoxybenzoyl chloride.

Schotten-Baumann Reaction

Reacting 3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine with 3-methoxybenzoyl chloride in chloroform/triethylamine (0–5°C) yields the target compound in 70% purity. Excess acyl chloride (1.2 equiv) and slow addition over 4–5 hours minimize diacylation byproducts.

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves yields to 82%. This method is preferred for sensitive substrates, though it requires anhydrous conditions and costly reagents.

Optimization and Scalability

Solvent and Temperature Effects

  • Triazole Formation : Ethanol outperforms DMF in one-pot cyclization, reducing side products by 15%.

  • Thiadiazole Synthesis : Tetrahydrofuran (THF) increases Lawesson’s reagent reactivity, enabling 85% yields vs. 65% in toluene.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) resolves regioisomeric triazole impurities.

  • Recrystallization : Ethanol/water mixtures (4:1) enhance final product purity to >98%.

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

  • 1H-NMR (400 MHz, CDCl3): δ 2.35 (s, 3H, CH3), 3.89 (s, 3H, OCH3), 7.12–7.88 (m, 8H, aromatic).

  • IR (KBr): 1672 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

  • HPLC : Retention time 3.14 min (C18 column, acetonitrile/water 60:40) .

Q & A

Basic: What are the key considerations for synthesizing this compound with high yield and purity?

Methodological Answer:

  • Multi-Step Synthesis : The compound’s triazole and thiadiazole moieties require sequential reactions, such as cycloaddition for triazole formation and oxidative cyclization for thiadiazole assembly. Intermediate purification at each step is critical to avoid cross-contamination .
  • Optimized Reaction Conditions :
    • Temperature : Controlled heating (e.g., 60–80°C) minimizes side reactions during cyclization.
    • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance solubility of intermediates .
    • Catalysts : Use of Cu(I) catalysts for azide-alkyne cycloaddition improves triazole ring formation efficiency .
  • Purification Techniques : Column chromatography or recrystallization with solvents like ethanol/water mixtures ensures high purity (>95%) .

Basic: Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions on aromatic rings (e.g., methoxy groups at 3-position of benzamide) and methyl groups on triazole/thiadiazole .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., triazole-thiadiazole junction) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₂₁H₂₁N₅O₂S) and detects isotopic patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in benzamide at ~1650 cm⁻¹) .

Advanced: How can researchers address contradictory reports on the biological activity of triazole-thiadiazole hybrids like this compound?

Methodological Answer:

  • Standardized Assay Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to minimize variability .
  • Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm potency thresholds .
  • Meta-Analysis of Literature : Compare results with structurally analogous compounds (e.g., fluorinated vs. methyl-substituted derivatives) to identify substituent-specific trends .
  • Mechanistic Reproducibility : Validate target engagement (e.g., enzyme inhibition assays for kinases) using orthogonal methods like SPR or ITC .

Advanced: What strategies are recommended for elucidating the mechanism of action of this compound against specific biological targets?

Methodological Answer:

  • In Vitro Target Screening :
    • Kinase Profiling : Use panels (e.g., Eurofins KinaseProfiler) to identify inhibitory activity against kinases like EGFR or VEGFR .
    • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability shifts post-treatment .
  • Molecular Docking : Employ software (e.g., AutoDock Vina) to predict binding modes with targets like tubulin or DNA topoisomerase, guided by X-ray crystallography data of homologous systems .
  • Transcriptomic Analysis : RNA-seq or qPCR can reveal downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Systematic Derivative Synthesis :
    • Triazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Benzamide Substitutions : Replace methoxy with halogen (e.g., -Cl) to improve target affinity .
  • In Silico Modeling :
    • QSAR : Develop predictive models using descriptors like logP and polar surface area to prioritize derivatives with optimal ADME properties .
    • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks early in design .
  • Bioactivity Correlation : Test derivatives against disease-relevant models (e.g., murine xenografts for anticancer activity) to validate SAR hypotheses .

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